D-Talose-1-d1
CAS No.:
Cat. No.: VC0206364
Molecular Formula: C₆DH₁₁O₆
Molecular Weight: 181.16
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆DH₁₁O₆ |
---|---|
Molecular Weight | 181.16 |
Introduction
Fundamental Structure and Properties
Basic Structure and Relationship to D-Talose
D-Talose-1-d1 is derived from D-Talose (C₆H₁₂O₆), a rare aldohexose sugar with the IUPAC name (3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol . The parent compound D-Talose exists predominantly in its pyranose ring form (D-talopyranose) in aqueous solutions. The structural configuration of D-Talose features specific stereochemistry at carbons 2, 3, 4, and 5, differentiating it from other hexose isomers such as glucose, galactose, and mannose . In D-Talose-1-d1, the hydrogen at the anomeric carbon (C1) is replaced with deuterium, maintaining all other structural characteristics of the parent compound.
Molecular Properties
D-Talose-1-d1 has a molecular formula of C₆H₁₁DO₆, with a slight increase in molecular weight compared to D-Talose due to the replacement of one hydrogen atom with deuterium. While D-Talose has a molecular weight of 180.16 g/mol , D-Talose-1-d1 has a molecular weight of approximately 181.16 g/mol, reflecting the addition of one neutron to the structure through deuteration.
Conformational Analysis
Spectroscopic Properties
Nuclear Magnetic Resonance Characteristics
The deuteration at the C1 position creates distinctive NMR spectroscopic properties that differentiate D-Talose-1-d1 from the non-deuterated D-Talose. In ¹³C NMR studies of related deuterated aldohexoses, the deuteration at C1 eliminates the one-bond ¹³C-¹H coupling (¹JC1,H1) that normally appears in the parent compound . This absence of coupling results in a simpler signal pattern for the C1 carbon.
Deuterium Isotope Effects
Deuteration at the C1 position introduces measurable deuterium equilibrium isotope effects (²H EIEs). As observed in similar deuterated carbohydrates, the replacement of hydrogen with deuterium affects the chemical shifts of nearby carbons and can influence the equilibrium between different conformational forms . Studies on similar compounds have utilized specialized NMR techniques such as simultaneous ¹H and ²H decoupling to accurately measure these isotope effects .
Relaxation Properties
The spin-lattice relaxation times (T₁) for the C1 carbon in D-Talose-1-d1 are expected to differ from those of the non-deuterated compound. Research on similar deuterated aldohexoses indicates that C1 carbons bonded to deuterium typically exhibit longer T₁ values compared to those bonded to hydrogen, assuming relaxation occurs primarily via dipole-dipole mechanisms under isotropic tumbling conditions . These differences in relaxation behavior need to be considered when designing NMR experiments involving D-Talose-1-d1.
Synthesis and Preparation Methods
General Deuteration Strategies
The synthesis of D-Talose-1-d1 typically involves selective deuteration of the C1 position of D-Talose. Based on methods used for similar compounds, several approaches can be employed. One common method involves reduction of the corresponding aldonic acid or lactone in deuterated solvents (D₂O) using appropriate reducing agents . Alternative approaches may involve the use of deuterated reagents during the synthesis of the aldose from precursors.
Specific Synthetic Routes
A potential synthetic route for D-Talose-1-d1 can be inferred from methods used for similar deuterated and labeled sugars. For example, the synthesis of D-[1-¹³C;1-²H]talose described in the literature involves preparation from D-lyxose and cyanohydrin reduction in D₂O solvent, followed by reduction of the intermediate aldononitriles using deuterium gas (²H₂) in the presence of a Pd/BaSO₄ catalyst . For D-Talose-1-d1, a modified version of this approach without the ¹³C labeling could be employed.
Purification Techniques
Purification of D-Talose-1-d1 likely requires chromatographic techniques similar to those used for other isotopically labeled sugars. Ion exchange chromatography using resins such as Dowex in appropriate ionic forms has been successfully employed for the separation of epimeric deuterated aldoses . High-performance liquid chromatography (HPLC) may also be used for final purification to obtain analytical-grade material.
Applications in Research
Metabolomic Studies
D-Talose-1-d1 and related deuterated sugars serve as valuable tools in metabolomic investigations. Deuterium labeling at specific positions allows researchers to track metabolic transformations and pathways with high precision. In a study comparing metabolites in primary open-angle glaucoma (POAG) patients versus controls, D-Talose was identified as a potential biomarker, showing significantly increased levels in POAG patients . Using deuterated variants like D-Talose-1-d1 could further enhance such metabolomic studies by enabling more detailed pathway analysis.
Structural and Conformational Analysis
Comparative Analysis with Other Labeled D-Talose Variants
Comparison with ¹³C-Labeled D-Talose
D-Talose-1-d1 differs from ¹³C-labeled variants such as D-(+)-Talose-¹³C-1 in several important aspects. While D-Talose-1-d1 contains deuterium at the C1 position, D-(+)-Talose-¹³C-1 features a ¹³C isotope at the same position . The ¹³C labeling primarily affects NMR detection sensitivity without significantly altering chemical properties, whereas deuteration can influence reaction rates and equilibria due to primary and secondary isotope effects.
Doubly Labeled Variants
Compounds such as D-[1-¹³C;1-²H]talose contain both ¹³C and deuterium at the C1 position . These doubly labeled variants provide additional research capabilities, particularly for NMR studies where the combination of isotopes enables more sophisticated experiments. The synthesis of such doubly labeled compounds typically involves more complex procedures than those required for single-labeled variants like D-Talose-1-d1.
Position-Specific Effects of Deuteration
The effects of deuteration vary depending on the position of substitution within the D-Talose molecule. Deuteration at the C1 position, as in D-Talose-1-d1, specifically affects properties related to the anomeric center, including mutarotation rates, hydrolysis susceptibility, and glycosidic bond formation. In contrast, deuteration at other positions would impact different aspects of the molecule's behavior.
Current Research and Future Directions
Metabolomic Biomarkers
Recent research has identified D-Talose as a potential biomarker in certain medical conditions. In a study on primary open-angle glaucoma (POAG), D-Talose 1 showed significantly higher levels in POAG patients compared to controls, with an area under the receiver operating characteristic curve (AUC) of 0.85, indicating good diagnostic potential . Future research could utilize D-Talose-1-d1 to better understand the metabolic pathways involving this sugar in disease states.
Isotope Effect Studies
The deuterium substitution in D-Talose-1-d1 creates opportunities for detailed studies of isotope effects on carbohydrate chemistry. These studies can provide fundamental insights into reaction mechanisms, transition states, and energy profiles of reactions involving the anomeric center. Such information contributes to our broader understanding of carbohydrate chemistry and biochemistry.
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